1-Oxa-5-thia-9-azaspiro[5.5]undecane
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Overview
Description
1-Oxa-5-thia-9-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that incorporates oxygen, sulfur, and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-5-thia-9-azaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve the optimization of laboratory-scale synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-5-thia-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-5-thia-9-azaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Mechanism of Action
The mechanism by which 1-Oxa-5-thia-9-azaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the sulfur atom.
1-Oxa-4,9-diazaspiro[5.5]undecane: This derivative includes an additional nitrogen atom in the spiro ring system.
Uniqueness: 1-Oxa-5-thia-9-azaspiro[5.5]undecane is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
947534-50-1 |
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Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
1-oxa-5-thia-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C8H15NOS/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 |
InChI Key |
WEGQEUOPTLACAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNCC2)SC1 |
Origin of Product |
United States |
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